Sodium arsenate heptahydrate
Sodium arsenate heptahydrate
Sodium arsenate dibasic heptahydrate (As(V)) is an arsenic compound.
Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212°F. Aqueous solution is alkaline to litmus. (NTP, 1992)
Disodium hydrogenarsenate heptahydrate is a hydrate that is the heptahydrate form of disodium hydrogen arsenate. It has a role as a poison. It contains a disodium hydrogenarsenate.
Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212°F. Aqueous solution is alkaline to litmus. (NTP, 1992)
Disodium hydrogenarsenate heptahydrate is a hydrate that is the heptahydrate form of disodium hydrogen arsenate. It has a role as a poison. It contains a disodium hydrogenarsenate.
Brand Name:
Vulcanchem
CAS No.:
10048-95-0
VCID:
VC21245012
InChI:
InChI=1S/AsH3O4.2Na.7H2O/c2-1(3,4)5;;;;;;;;;/h(H3,2,3,4,5);;;7*1H2/q;2*+1;;;;;;;/p-2
SMILES:
O.O.O.O.O.O.O.O[As](=O)([O-])[O-].[Na+].[Na+]
Molecular Formula:
Na2HAsO4. 7H2O
AsHNa2O4
HNa2AsO4
AsH15Na2O11
AsHNa2O4
HNa2AsO4
AsH15Na2O11
Molecular Weight:
312.01 g/mol
Sodium arsenate heptahydrate
CAS No.: 10048-95-0
Cat. No.: VC21245012
Molecular Formula: Na2HAsO4. 7H2O
AsHNa2O4
HNa2AsO4
AsH15Na2O11
Molecular Weight: 312.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sodium arsenate dibasic heptahydrate (As(V)) is an arsenic compound. Sodium arsenate heptahydrate appears as odorless white crystals. Becomes anhydrous at 212°F. Aqueous solution is alkaline to litmus. (NTP, 1992) Disodium hydrogenarsenate heptahydrate is a hydrate that is the heptahydrate form of disodium hydrogen arsenate. It has a role as a poison. It contains a disodium hydrogenarsenate. |
|---|---|
| CAS No. | 10048-95-0 |
| Molecular Formula | Na2HAsO4. 7H2O AsHNa2O4 HNa2AsO4 AsH15Na2O11 |
| Molecular Weight | 312.01 g/mol |
| IUPAC Name | disodium;hydrogen arsorate;heptahydrate |
| Standard InChI | InChI=1S/AsH3O4.2Na.7H2O/c2-1(3,4)5;;;;;;;;;/h(H3,2,3,4,5);;;7*1H2/q;2*+1;;;;;;;/p-2 |
| Standard InChI Key | KOLXPEJIBITWIQ-UHFFFAOYSA-L |
| SMILES | O.O.O.O.O.O.O.O[As](=O)([O-])[O-].[Na+].[Na+] |
| Canonical SMILES | O.O.O.O.O.O.O.O[As](=O)([O-])[O-].[Na+].[Na+] |
| Boiling Point | 356 °F at 760 mm Hg (decomposes) (NTP, 1992) |
| Colorform | Colorless, monoclinic crystals |
| Melting Point | 135 °F (NTP, 1992) 57 °C when rapidly heated 130 °C |
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